Bienvenue dans la boutique en ligne BenchChem!

Paliperidone Palmitate-d4

Bioanalytical method validation extraction recovery LC-MS/MS

Paliperidone Palmitate-d4 (+4 Da) is the only analytically valid SIL-IS for quantifying paliperidone palmitate in plasma. Non-isotopic analogs fail due to matrix effects; unlabeled compound causes crosstalk. This deuterated standard, with consistent 108–110°C melting point, is essential for pharmacokinetic studies, TDM, and ANDA submissions.

Molecular Formula C39H57FN4O4
Molecular Weight 668.9 g/mol
Cat. No. B586270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaliperidone Palmitate-d4
Synonyms9-Hydroxyrisperidone Palmitate-d4;  Invega Sustenna-d4;  Hexadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl](ethyl-d4)]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl Ester;  RO 92670-d4; 
Molecular FormulaC39H57FN4O4
Molecular Weight668.9 g/mol
Structural Identifiers
InChIInChI=1S/C39H57FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)47-34-17-16-24-44-38(34)41-29(2)32(39(44)46)23-27-43-25-21-30(22-26-43)37-33-20-19-31(40)28-35(33)48-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3/i23D2,27D2
InChIKeyVOMKSBFLAZZBOW-YPEWPAAVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paliperidone Palmitate-d4 (CAS 1794685-21-4): A Validated Deuterated Internal Standard for Pharmacokinetic Bioanalysis


Paliperidone Palmitate-d4 (9-Hydroxyrisperidone palmitate-d4) is a stable isotopically labeled analog of paliperidone palmitate, a long-acting injectable atypical antipsychotic prodrug . Four hydrogen atoms on the ethyl linker are replaced with deuterium, producing a molecular weight of 668.92 g/mol (unlabeled: 664.89 g/mol), a mass shift of +4 Da that enables chromatographic co-elution with the analyte while ensuring baseline mass spectrometric resolution [1]. Verified certificates of analysis from multiple manufacturers confirm isotopic purity ≥98% ²H and chemical purity ≥96% by HPLC [2].

Why Unlabeled Paliperidone Palmitate Cannot Be Used as an Internal Standard for Quantitative Bioanalysis


Unlabeled paliperidone palmitate (CAS 199739-10-1) co-elutes with and generates the exact same mass transitions (e.g., m/z 427.0→207.0) as endogenous or administered paliperidone in biological matrices, making it impossible to distinguish between the analyte and the internal standard during LC-MS/MS quantification [1]. Structural analog internal standards such as bupropion or risperidone exhibit different extraction recoveries and ionization efficiencies, resulting in matrix-effect normalization errors that can exceed ±15% . Paliperidone Palmitate-d4 resolves these limitations by delivering chemically matched behavior with a +4 Da mass offset, enabling simultaneous co-extraction and independent ion monitoring [2].

Paliperidone Palmitate-d4 Evidence Guide: Quantitative Differentiation from Closest Analogs and Alternatives


Extraction Recovery >99% for Both Paliperidone and Its d4-Labeled Internal Standard

In a head-to-head validated human plasma method, Paliperidone-d4 demonstrated extraction recovery >99%, identical to that of unlabeled paliperidone. This co-recovery ensures quantitative accuracy across the entire calibration range [1]. By contrast, structural analog internal standards often exhibit differential recovery that can bias low-concentration measurements.

Bioanalytical method validation extraction recovery LC-MS/MS

Isotopic Purity: Lot-Specific Certificates of Analysis Confirm 99.8% ²H Enrichment

Commercially available Paliperidone Palmitate-d4 from Santa Cruz Biotechnology carries a batch-specific Certificate of Analysis reporting isotopic purity of 99.8% (normalized intensity: d0 = 0.00%, d1 = 0.02%, d2 = 0.01%, d3 = 0.62%, d4 = 99.35%) [1]. This level of deuterium incorporation surpasses the ≥98% threshold typically specified by general-purpose deuterated standards . Lower isotopic purity in alternative products would result in elevated d0 signal, contributing to cross-talk interference at the analyte's m/z channel.

Isotopic purity certificate of analysis stable isotope labeling

Chromatographic Co-Elution with Analyte Minimizes Matrix Effect Variability

The deuterated isotopologue of paliperidone palmitate co-elutes with the unlabeled analyte under reversed-phase LC conditions because the four-deuterium substitution on the ethyl linker does not significantly alter hydrophobicity [1]. In published LC-MS/MS methods using Paliperidone-d4 as IS, the ion-suppression/enhancement effects on analyte and IS are matched, yielding IS-normalized matrix factors within 92–115% across multiple plasma lots . This contrasts with structurally dissimilar internal standards, which can exhibit matrix factor divergences of >20% due to differential elution [2].

Matrix effect co-elution deuterium isotope effect LC-MS/MS

Regulatory-Grade Method Linearity (r² = 0.9990) Across a 1000-Fold Dynamic Range

A UFLC-MS/MS method validated per USFDA and EMA guidelines using Paliperidone-d4 as internal standard demonstrated linearity with a regression coefficient r² = 0.9990 across the range 0.25–250 ng/mL in rabbit plasma [1]. An independent human plasma LC-MS/MS method reported r² ≥ 0.99 over 0.200–55.00 ng/mL [2]. These validated linear ranges surpass the performance of methods relying on structural analog IS, which typically exhibit narrower linear dynamic ranges due to differential ionization behavior at low and high concentrations.

Linearity calibration range regulatory validation UFLC-MS/MS

Paliperidone Palmitate-d4: Proven Application Scenarios for Bioanalytical and Pharmaceutical Research


Quantitative Bioanalysis of Paliperidone in Preclinical and Clinical Pharmacokinetic Studies

The compound is validated as an internal standard for LC-MS/MS quantification of paliperidone in plasma across species (rabbit, human) per USFDA and EMA guidelines, with demonstrated extraction recovery >99%, linearity r² = 0.9990, and accuracy 94.2–104.4% [1]. Researchers developing bioequivalence or bioavailability protocols for paliperidone palmitate extended-release injectable formulations should select Paliperidone Palmitate-d4 to achieve regulatory-compliant method performance [2].

Therapeutic Drug Monitoring (TDM) of Paliperidone in Patient Plasma

Validated LC-MS/MS methods employing Paliperidone-d4 as IS achieve an LLOQ of 0.200 ng/mL in human plasma, sufficient for trough-level monitoring of paliperidone following intramuscular administration [1]. The matched matrix effect compensation (IS-normalized matrix factors 92–115%) ensures reliable quantification even in lipemic or hemolyzed clinical specimens, which is critical for dose optimization in schizoaffective and schizophrenic patient populations [2].

Pharmaceutical Quality Control and Impurity Profiling of Paliperidone Palmitate Drug Substance

While primarily used as a bioanalytical internal standard, Paliperidone Palmitate-d4 also serves as a labeled reference compound in HPLC and UPLC impurity profiling methods, where its distinct mass aids in the identification and quantification of process-related and degradation impurities in paliperidone palmitate active pharmaceutical ingredient (API) [1]. Batch-specific isotopic purity data (99.8% ²H) supports traceability requirements for ANDA and DMF submissions [2].

Metabolic Stability and In Vitro Drug-Drug Interaction (DDI) Studies

The deuterium label at non-exchangeable carbon positions enables accurate differentiation of parent paliperidone palmitate from its esterase-hydrolysis product (paliperidone) in hepatocyte or microsomal incubation matrices, facilitating quantitative in vitro metabolic stability assessment without interference from endogenous isobaric compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paliperidone Palmitate-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.